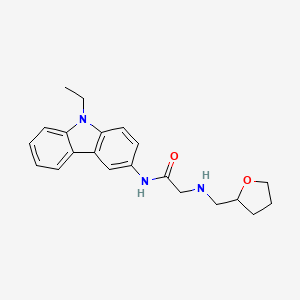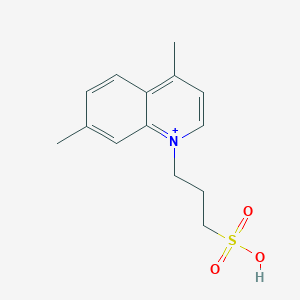
3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,7-dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid is a member of quinolines.
Scientific Research Applications
1. Synthesis of Quinoline Compounds
A study by Shirini et al. (2014) demonstrated the use of a novel Brønsted acidic ionic liquid in the synthesis of quinoline polycyclic compounds. This process involved the condensation of 2-aminoaryl ketones and β-ketoesters/ketones, highlighting the potential use of similar compounds in organic synthesis and catalysis (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).
2. Structural Studies in Crystallography
Research by Smith et al. (2007) on the structure of 2-Carboxyquinolinium–2,4,6-trinitrobenzenesulfonate–quinolinium-2-carboxylate has implications for understanding the molecular and crystal structures of quinoline derivatives, which is essential for the development of new materials and drugs (Smith, Wermuth, & White, 2007).
3. Mass Spectrometry Analysis
A study by Weisz et al. (2001) used mass spectrometry to analyze isomeric quinolines, demonstrating the role of compounds like 3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid in facilitating the structural elucidation of complex organic molecules (Weisz, Andrzejewski, Fales, & Mandelbaum, 2001).
4. Catalysis in Organic Synthesis
Kiasat et al. (2013) explored the use of poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate as a catalyst for the preparation of substituted quinolines. This showcases the potential of similar sulfonic acid compounds in catalyzing organic reactions (Kiasat, Mouradzadegun, & Saghanezhad, 2013).
5. Antimicrobial Activity
Fadda et al. (2016) synthesized and evaluated the antimicrobial properties of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. This research highlights the potential of quinolinium-based compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
properties
Product Name |
3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid |
|---|---|
Molecular Formula |
C14H18NO3S+ |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-(4,7-dimethylquinolin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C14H17NO3S/c1-11-4-5-13-12(2)6-8-15(14(13)10-11)7-3-9-19(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3/p+1 |
InChI Key |
KXQUCGNMIIJFLD-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)
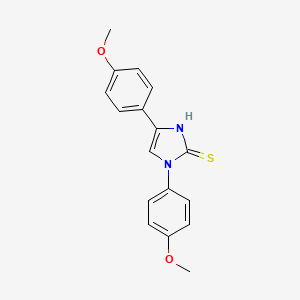
![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
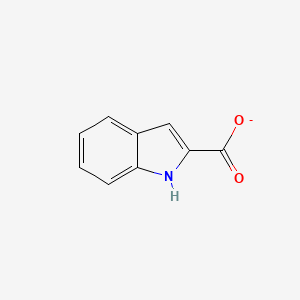
![N,N,4-trimethyl-2-[[(5-methyl-2-furanyl)-oxomethyl]amino]-5-thiazolecarboxamide](/img/structure/B1230499.png)
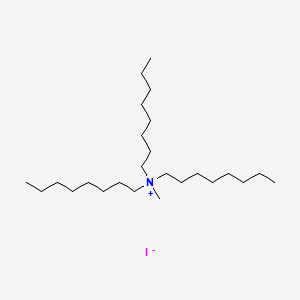
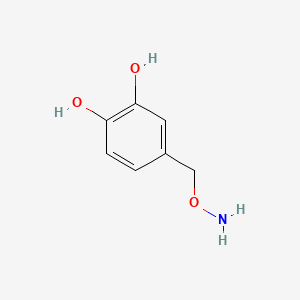
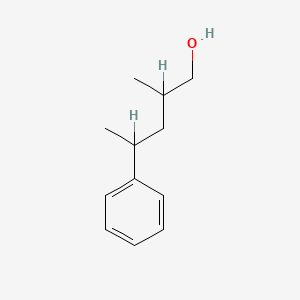
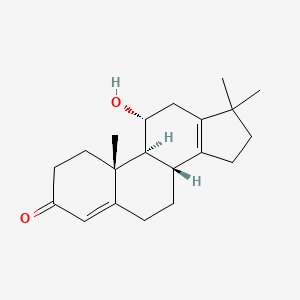
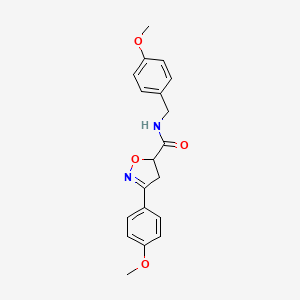
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1230511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)
